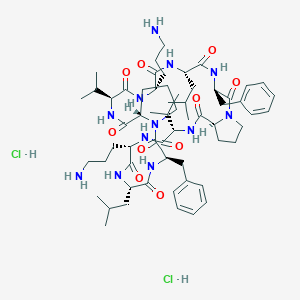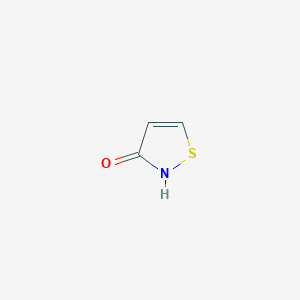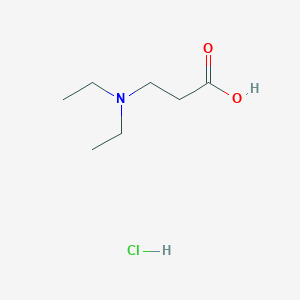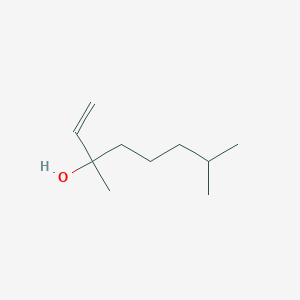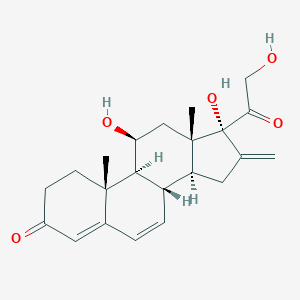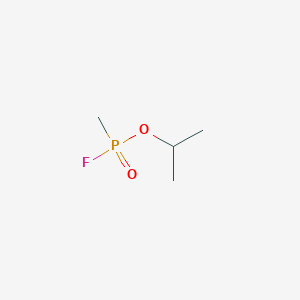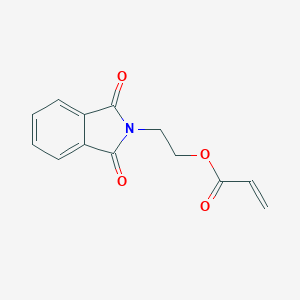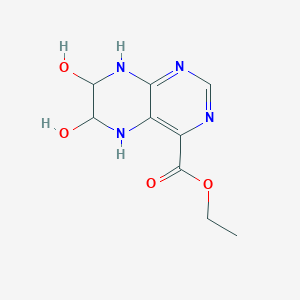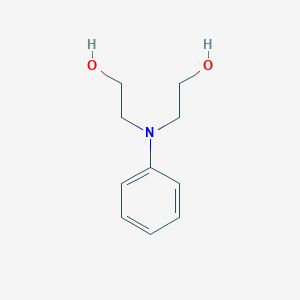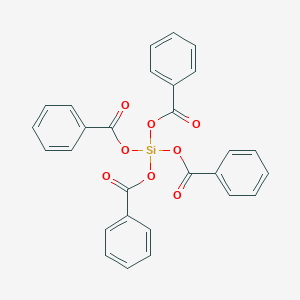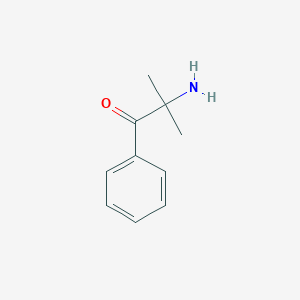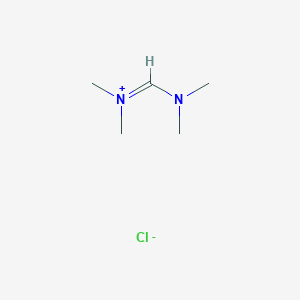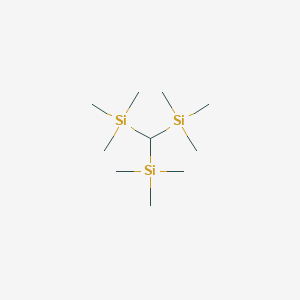
三(三甲基硅基)甲烷
描述
Tris(trimethylsilyl)methane is a compound that has been the subject of various studies due to its unique structure and properties. It is known for its sterically crowded molecular structure and has been used in the synthesis of various organometallic complexes. The compound has been investigated for its potential in radical reactions, as an internal chemical shift thermometer in NMR spectroscopy, and for its molecular structure using gas-phase electron diffraction .
Synthesis Analysis
The synthesis of tris(trimethylsilyl)methane and its derivatives has been explored in several studies. It has been used as a precursor for the preparation of tris(trimethylsilyl)methanethiol and further converted into bis(trimethylsilyl)methanethiol and alkyl trimethylsilyldithioformates . Additionally, tris(trimethylsilyl)methane has been utilized in the formation of organometallic complexes with scandium and yttrium, showcasing its versatility in coordination chemistry . The compound has also been involved in the synthesis of stable alkanetellurenyl halides, demonstrating its synthetic potential .
Molecular Structure Analysis
The molecular structure of tris(trimethylsilyl)methane has been extensively studied using gas-phase electron diffraction. The molecule exhibits a sterically strained structure with a central carbon atom bonded to three silicon atoms, each of which is further bonded to three methyl groups. The molecular overcrowding leads to a lengthening of the central Si-C bonds and a deviation of the torsional angles from typical staggered conformations . Similar structural analyses have been conducted for derivatives of tris(trimethylsilyl)methane, such as tris(trimethylsilyl)(trichlorosilyl) methane, chloro-, and bromo-tris(trimethylsilyl)methane, revealing the effects of steric crowding on bond lengths and angles .
Chemical Reactions Analysis
Tris(trimethylsilyl)methane has been found to be ineffective as a mediator of radical reactions, contrary to previous claims. Experimental and computational investigations have shown that the C-H bond of tris(trimethylsilyl)methane is too strong for it to serve as an effective mediator in such reactions . However, its derivatives have been successfully involved in various chemical transformations, such as the trapping of bis(trimethylsilyl)thione with alkanesulfenic acids to form alkyl trimethylsilyldithioformates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilyl)methane have been characterized in different contexts. It has been identified as an excellent internal chemical shift thermometer for 13C NMR spectroscopy due to its chemical inertness, solubility in organic solvents, and the linear dependence of its chemical shift on temperature . The compound's molecular structure has also been linked to its physical properties, with the steric strain influencing bond lengths and angles, as well as the overall stability of the molecule .
科学研究应用
-
Organic Chemistry
- Application : Tris(trimethylsilyl)methane is used as a radical-based reducing agent for functional group modifications and a mediator of sequential radical reactions .
- Method : Initially, (TMS)3Si radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3Si radical via a reactive intermediate or a transition state. A site-specific radical ® is generated, which then reacts with (TMS)3SiH and gives the reduced product (RH), together with “fresh” (TMS)3Si radicals to reinitiate the chain .
- Results : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
-
Polymer and Material Science
- Application : Tris(trimethylsilyl)methane has found multiple applications in polymers and material science .
- Method : The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
- Results : The use of (TMS)3SiH in these applications has led to the development of new materials with unique properties .
-
Petersen Olefination Reactions
- Application : Trisyllithium, which is produced by the reaction of tris(trimethylsilyl)methane with methyl lithium, is useful in Petersen olefination reactions .
- Method : The reaction is as follows: (tms)3CH + CH3Li → (tms)3CLi + CH4 (tms)3CLi + R2CO → (tms)2C=CR2 + tmsOLi .
- Results : This reaction is an effective method for the synthesis of alkenes .
-
Gas Chromatography and Mass Spectrometry
- Application : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
- Method : The process involves the derivatization of the compound of interest with a trimethylsilyl group .
- Results : The resulting compound is more volatile and can be analyzed using gas chromatography or mass spectrometry .
-
Synthesis of Bulky Ligands
- Application : Trisyllithium, which is produced by the reaction of tris(trimethylsilyl)methane with methyl lithium, is an effective precursor to bulky ligands .
- Method : The reaction is as follows: (tms)3CH + CH3Li → (tms)3CLi + CH4 .
- Results : This reaction is an effective method for the synthesis of bulky ligands .
-
Production of Stable Tellurols
- Application : Some tris(trimethylsilyl)methyl derivatives are far more stable than less substituted derivatives. For example, (Me3Si)3CTeH is a well-behaved tellurol .
- Method : The synthesis of these stable tellurols involves the reaction of tris(trimethylsilyl)methane with other reagents .
- Results : The resulting tellurols are stable and have potential applications in various fields .
-
Gas Chromatography and Mass Spectrometry
- Application : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
- Method : The process involves the derivatization of the compound of interest with a trimethylsilyl group .
- Results : The resulting compound is more volatile and can be analyzed using gas chromatography or mass spectrometry .
-
Synthesis of Bulky Ligands
- Application : Trisyllithium, which is produced by the reaction of tris(trimethylsilyl)methane with methyl lithium, is an effective precursor to bulky ligands .
- Method : The reaction is as follows: (tms)3CH + CH3Li → (tms)3CLi + CH4 .
- Results : This reaction is an effective method for the synthesis of bulky ligands .
-
Production of Stable Tellurols
- Application : Some tris(trimethylsilyl)methyl derivatives are far more stable than less substituted derivatives. For example, (Me3Si)3CTeH is a well-behaved tellurol .
- Method : The synthesis of these stable tellurols involves the reaction of tris(trimethylsilyl)methane with other reagents .
- Results : The resulting tellurols are stable and have potential applications in various fields .
安全和危害
未来方向
Recent developments in the area of polymeric systems have involved the modification of these systems with bulky derivatives of Tris(trimethylsilyl)methane . These nonpolar and chemically stable moieties provide a steric hindrance effect, leading to a significant increase in the glass transition temperature and a tremendous improvement in the thermostability of polymeric systems .
属性
IUPAC Name |
bis(trimethylsilyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZSPXKCIAAEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346465 | |
| Record name | Tris(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)methane | |
CAS RN |
1068-69-5 | |
| Record name | 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trimethylsilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



